

A Comprehensive Technical Guide to 6-(Benzylxy)-1H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(Benzylxy)-1H-indazole

Cat. No.: B1354249

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the physical and chemical properties of **6-(Benzylxy)-1H-indazole**, a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physical appearance, presents key quantitative data, outlines general experimental protocols for its synthesis and characterization, and illustrates its role as a key intermediate in drug discovery workflows.

Physicochemical Properties

6-(Benzylxy)-1H-indazole is primarily known for its role as a key intermediate in the synthesis of more complex organic molecules.^[1] Its structural features, particularly the benzylxy group, enhance its lipophilicity, making it a valuable scaffold in the development of novel therapeutic agents, with applications explored in oncology and neurology.^[1]

1.1 Physical Appearance

The compound typically presents as a yellow solid under standard laboratory conditions.^[1] While specific data on its solubility in various solvents is not consistently reported, a related compound, 5-(benzylxy)-6-bromo-1H-indazole, is noted to be soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but has poor solubility in water.^[2]

1.2 Quantitative Data Summary

The following table summarizes the key quantitative properties of **6-(BenzylOxy)-1H-indazole** compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₂ N ₂ O	[1] [3]
Molecular Weight	224.26 g/mol	[1] [3]
Appearance	Yellow Solid	[1]
Purity	≥95% (HPLC), 97%, 98-99%	[1] [3]
Boiling Point	422.4 °C at 760 mmHg	[3]
Density	1.247 g/cm ³	
Storage Conditions	0-8 °C	[1] [3]
CAS Number	874668-62-9	[1] [3]
Melting Point	Not Available	
Water Solubility	Not Available	

Experimental Protocols

While a specific, detailed synthesis protocol for **6-(BenzylOxy)-1H-indazole** is not readily available in the provided search results, a general procedure for the synthesis of 1H-indazoles can be adapted from established methodologies.[\[4\]](#)[\[5\]](#)

2.1 General Synthesis of 1H-Indazoles

The synthesis of the indazole core often involves the cyclization of ortho-substituted phenyl derivatives. One common approach involves the reaction of a substituted o-toluidine with a nitrosating agent, followed by cyclization.[\[5\]](#) Another method utilizes the reaction of a salicylaldehyde with hydrazine.[\[5\]](#)

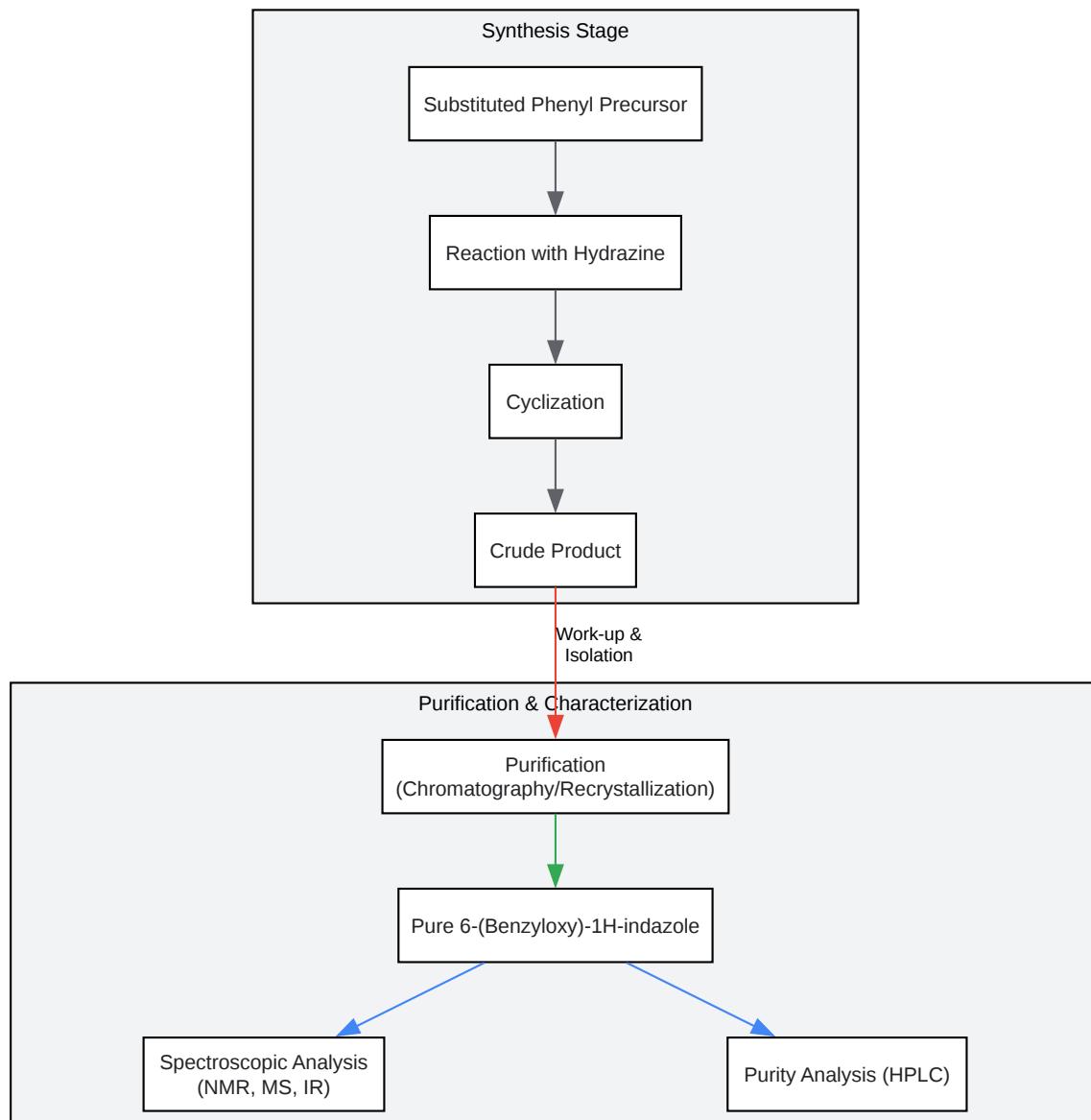
Methodology:

- Starting Material Preparation: A suitably substituted precursor, such as a derivative of 2-fluorobenzaldehyde, is prepared.
- Condensation with Hydrazine: The aldehyde is reacted with hydrazine hydrate. This reaction can be performed with or without a solvent. When a solvent is used, 100% hydrazine hydrate can serve as the solvent itself, facilitating the cyclization reaction.[6]
- Reaction Conditions: The mixture is typically heated under reflux for several hours to ensure the completion of the cyclization.
- Work-up and Isolation: Upon cooling, the reaction mixture is often poured into water, causing the product to precipitate.
- Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 1H-indazole derivative.[4][7]

2.2 General Characterization Protocol

The structural confirmation of synthesized **6-(BenzylOxy)-1H-indazole** and its analogues is typically performed using a combination of spectroscopic techniques.

Methodology:

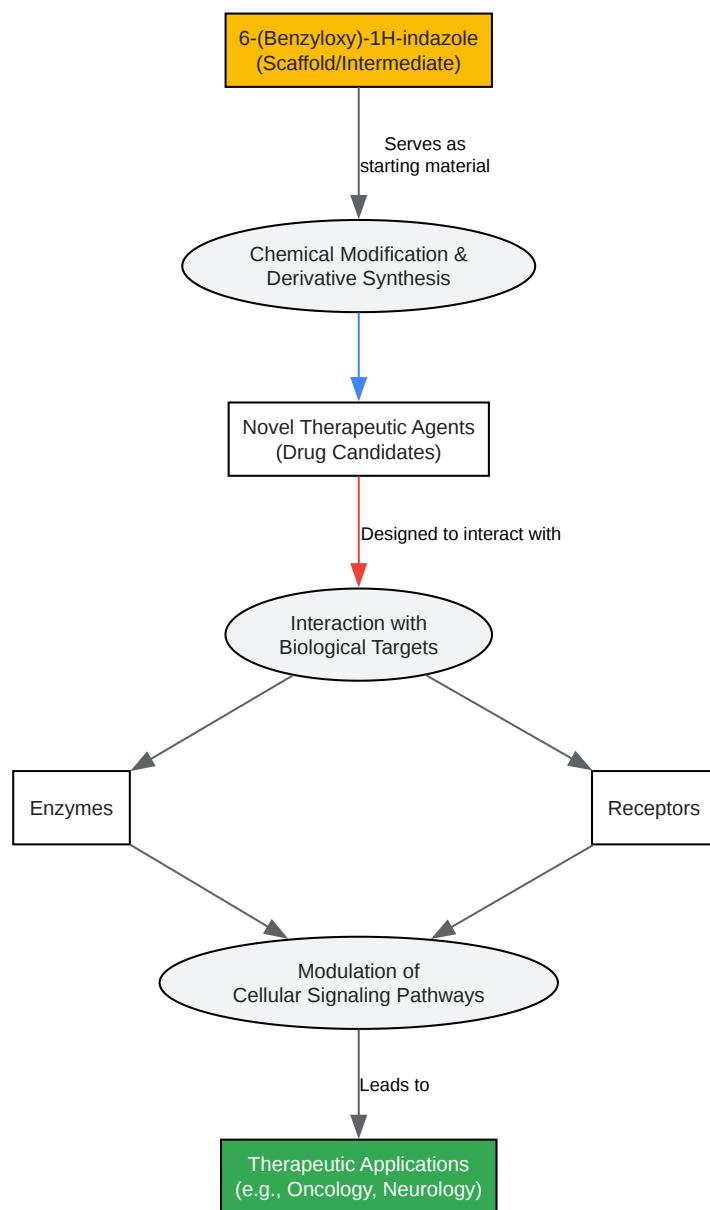

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 300 or 600 MHz).[4] Samples are dissolved in a suitable deuterated solvent, such as CDCl_3 or DMSO-d_6 . Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS or the residual solvent peak).[4]
- Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. The data reveals the presence of key functional groups in the molecule, with absorptions reported in wavenumbers (cm^{-1}).[4]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.[4]

- Purity Analysis (HPLC): The purity of the final compound is often assessed using High-Performance Liquid Chromatography (HPLC), typically with a UV detector.[1]

Visualized Workflows and Relationships

3.1 Generalized Synthesis and Characterization Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent analytical characterization of an indazole derivative like **6-(BenzylOxy)-1H-indazole**.



[Click to download full resolution via product page](#)

Fig. 1: Generalized workflow for indazole synthesis and analysis.

3.2 Conceptual Role in Drug Discovery

6-(BenzylOxy)-1H-indazole serves as a foundational scaffold in medicinal chemistry.^[1] Its structure can be modified to create a library of derivative compounds with tailored properties to interact with specific biological targets. This process is central to modern drug discovery. The diagram below conceptualizes this role.

[Click to download full resolution via product page](#)

Fig. 2: Conceptual role of **6-(BenzylOxy)-1H-indazole** in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Buy 5-(BenzylOxy)-6-bromo-1H-indazole (EVT-8719467) [evitachem.com]
- 3. 874668-62-9 | 6-BenzylOxy-1H-indazole - Moldb [moldb.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 6-(BenzylOxy)-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354249#6-benzylOxy-1h-indazole-physical-appearance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com